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Introduction: A Key Scaffold in Modern Chemistry
2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a conformationally restricted, bicyclic diamine that

has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid

structure serves as a valuable bioisostere for piperazine, a common motif in pharmacologically

active compounds, offering chemists a tool to fine-tune molecular geometry and

physicochemical properties.[1][2] The significance of this scaffold is highlighted by its

incorporation into the quinolone antibiotic danofloxacin, where it serves as a critical side chain

influencing the drug's activity and pharmacokinetic profile.[3][4]

This guide provides a comprehensive technical overview of the core physicochemical

properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane. Moving beyond a simple recitation of

data, this document delves into the causality behind the experimental determination of these

properties, offering field-proven insights and self-validating protocols essential for researchers

in drug development. By understanding these fundamental characteristics, scientists can better

predict the behavior of molecules incorporating this scaffold, from solubility and absorption to

target binding and metabolic stability.
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Core Physicochemical Profile
The utility of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane in drug design is directly linked to its

intrinsic physicochemical properties. These parameters govern its behavior in biological

systems and are summarized below.

Data Summary
Property Value (Free Base) Source Notes

Molecular Formula C₆H₁₂N₂ [5]

Molecular Weight 112.17 g/mol [5]

Dihydrochloride salt:

185.09 g/mol .[6][7]

Dihydrobromide salt:

~274 g/mol .[8][9]

Computed LogP

(XLogP3-AA)
-0.1 [5]

Indicates a hydrophilic

character.

Experimental

determination is

recommended.

Topological Polar

Surface Area (TPSA)
15.3 Å² [5][10]

Reflects the surface

area contributed by

polar atoms

(nitrogens).

pKa
Not available in

searched literature
-

As a diamine, two pKa

values are expected.

Experimental

determination is

crucial.

Aqueous Solubility
Not available in

searched literature
-

Salt forms are

generally soluble in

polar solvents.[8]

Experimental

determination is

required for the free

base.
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Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an

aqueous one, is a cornerstone of pharmacokinetics. The partition coefficient (LogP) is the

logarithm of the concentration ratio of a neutral compound in an octanol/water system. The

computed XLogP3-AA for 2-Methyl-2,5-diazabicyclo[2.2.1]heptane is -0.1, suggesting the

molecule is inherently hydrophilic.[5]

However, for an ionizable compound like this, the distribution coefficient (LogD) is a more

biologically relevant parameter. LogD accounts for the partitioning of all species (ionized and

neutral) at a given pH. Given the basic nature of the two nitrogen atoms, the LogD at

physiological pH (7.4) will be significantly lower (more hydrophilic) than the LogP, as the

compound will be predominantly in its protonated, cationic form.

Acidity and Basicity (pKa)
The pKa is the pH at which a functional group is 50% ionized. As a bicyclic diamine, 2-Methyl-
2,5-diazabicyclo[2.2.1]heptane possesses two basic nitrogen atoms and therefore has two

distinct pKa values. These values are critical as they dictate the charge state of the molecule at

a given pH, which in turn profoundly influences its solubility, membrane permeability, and

potential for ionic interactions with biological targets. While specific experimental pKa values

are not readily available in the surveyed literature, they can be reliably determined using

potentiometric titration.

Aqueous Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution. Poor solubility is a

leading cause of failure in drug development.[11] While quantitative solubility data for the free

base is not found in the searched literature, its salt forms, such as the dihydrochloride and

dihydrobromide, are expected to be soluble in polar solvents like water.[6][8] The solubility of

the free base is intrinsically linked to pH. At pH values below its pKa's, the compound will be

protonated and exhibit significantly higher solubility.

Experimental Determination Protocols
To ensure scientific rigor and reproducibility, the following sections detail standardized, self-

validating protocols for determining the key physicochemical properties of 2-Methyl-2,5-
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diazabicyclo[2.2.1]heptane.

Determination of pKa by Potentiometric Titration
Principle: This high-precision technique involves the gradual addition of a strong acid or base to

a solution of the analyte while monitoring the pH.[12][13] The pKa values are determined from

the inflection points of the resulting titration curve, where the pH changes least upon addition of

the titrant.[12][14]
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Preparation

Experiment

Analysis

Prepare Solutions
(0.1M HCl, 0.1M NaOH, 0.15M KCl)

Calibrate pH Meter
(pH 4, 7, 10 buffers)

Prepare 1 mM Sample
in 0.15M KCl

Purge with Nitrogen

Titrate with 0.1M HCl or NaOH

Plot pH vs. Titrant Volume

Determine Inflection Points
(pKa Values)

 

Preparation

Experiment

Analysis

Pre-saturate n-Octanol
and PBS (pH 7.4)

Add Compound to Phases

Shake until Equilibrium
(e.g., 16-24h)

Separate Phases
(Centrifugation)

Quantify Concentration
in each Phase (LC-UV/MS)

Calculate LogD
Log([C]octanol / [C]aq)
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Experiment

Analysis

Add Excess Solid Compound
to Buffer (e.g., pH 7.4)

Agitate at Constant Temp
(24-48 hours)

Separate Undissolved Solid
(Filtration/Centrifugation)

Analyze Supernatant
Concentration (LC-UV/MS)

Report Solubility
(e.g., in µg/mL or µM)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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